tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate is a complex organic compound with a molecular weight of 326.22 g/mol It is characterized by the presence of a thiazole ring, a dioxaborolane group, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate typically involves multiple steps. The final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and mild bases for deprotection steps . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to interact with enzymes and proteins, potentially inhibiting their activity . The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a dioxaborolane group but differs in the presence of a benzoate group instead of a thiazole ring.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C16H25BN2O4S |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C16H25BN2O4S/c1-14(2,3)21-13(20)19-12-18-11(10-24-12)8-9-17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)/b9-8+ |
InChI Key |
CRPXLHNTWXPCDD-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC(=N2)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC(=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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